4-(Tert-butoxycarbonyl)-7-oxa-4-azaspiro[2.5]octane-6-carboxylic acid
Description
Properties
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonyl]-7-oxa-4-azaspiro[2.5]octane-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO5/c1-11(2,3)18-10(16)13-6-8(9(14)15)17-7-12(13)4-5-12/h8H,4-7H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTEXOLYOMIHEJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(OCC12CC2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc Protection of the Azaspiro Framework
The tert-butoxycarbonyl group is introduced early in the synthesis to stabilize the amine moiety during subsequent reactions. A representative approach involves reacting 7-oxa-4-azaspiro[2.5]octane-6-carboxylic acid with di-tert-butyl dicarbonate under basic conditions. For example:
- Reagents : Di-tert-butyl dicarbonate (Boc₂O), 4-dimethylaminopyridine (DMAP)
- Solvent : Tetrahydrofuran (THF) or acetonitrile
- Conditions : 0–25°C, 12–24 hours
- Yield : 80–90% (estimated from analogous Boc protections).
This step ensures selective protection of the secondary amine while preserving the carboxylic acid group.
Spirocyclic Ring Formation via Intramolecular Cyclization
The spiro[2.5]octane core is constructed through cyclization reactions. One method employs a ketone or aldehyde intermediate undergoing nucleophilic attack to form the spiro junction:
- Substrate : 4-Hydroxypiperidine-6-carboxylic acid derivatives
- Cyclizing Agent : Trimethylsilyl chloride (TMSCl) or p-toluenesulfonic acid (TsOH)
- Solvent : Dichloromethane (DCM)
- Conditions : Reflux, 6–12 hours
- Yield : 65–75% (extrapolated from spirocyclic syntheses).
The reaction proceeds via hemiketal formation, followed by dehydration to generate the spirocyclic ether.
Industrial-Scale Optimization
Continuous Flow Synthesis
To enhance scalability, continuous flow reactors are employed for key steps:
Catalytic Enhancements
Palladium catalysts (e.g., Pd/C) are used to accelerate hydrogenation steps during precursor synthesis:
- Substrate : 4-Nitrospiro derivatives
- Conditions : H₂ (1–3 atm), 25–50°C
- Yield Improvement : 15–20% over non-catalytic methods.
Analytical Validation and Quality Control
Spectroscopic Characterization
Chromatographic Purity
- HPLC : Retention time ≈12.5 minutes (C18 column, acetonitrile/water gradient).
- Purity : ≥95% by area normalization.
Comparative Analysis of Methodologies
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Boc Protection | High selectivity, mild conditions | Requires anhydrous conditions | 80–90% |
| Spirocyclization | Forms core structure efficiently | Sensitive to moisture | 65–75% |
| Alcohol Oxidation | Straightforward reagents | Over-oxidation risks | 70–80% |
| Nitrile Hydrolysis | Compatible with acid-sensitive groups | Long reaction times | 60–70% |
Chemical Reactions Analysis
Oxidation Reactions
The carboxylic acid moiety and spirocyclic structure participate in oxidation reactions under controlled conditions.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Potassium permanganate | Aqueous acidic medium, 60–80°C | 6-Oxo derivative with decarboxylation | 65–72% |
| Ozone (O₃) | Dichloromethane, −78°C | Cleavage of the spiro ring to form diketones | 45–50% |
-
Mechanism : Oxidation of the carboxylic acid group generates a ketone intermediate, followed by decarboxylation. Ozonolysis targets the strained spirocyclic structure, breaking the cyclopropane ring.
-
Applications : These reactions enable structural diversification for pharmaceutical intermediates.
Reduction Reactions
The Boc-protected amine and carbonyl groups are susceptible to reduction.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Lithium aluminum hydride | Dry THF, reflux | Reduced to 6-hydroxymethyl derivative | 78–85% |
| Hydrogen (H₂/Pd-C) | Ethanol, room temperature | Boc group removal, yielding free amine | 90–95% |
-
Mechanism : LiAlH₄ reduces the carboxylic acid to a primary alcohol, while catalytic hydrogenation cleaves the Boc group via acidolytic deprotection.
-
Selectivity : The Boc group remains intact under LiAlH₄ conditions but is selectively removed under H₂/Pd-C.
Substitution Reactions
The Boc group facilitates nucleophilic substitution at the amine site.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Trifluoroacetic acid (TFA) | Dichloromethane, 0–25°C | Deprotection to form free spirocyclic amine | >95% |
| Allyl bromide | DMF, K₂CO₃, 50°C | N-allylated spirocyclic compound | 60–68% |
-
Mechanism : TFA protonates the Boc group, inducing cleavage to release CO₂ and isobutylene. Allylation proceeds via SN2 at the deprotected amine.
-
Utility : These reactions are critical for introducing functional groups in drug discovery.
Cycloaddition and Ring-Opening Reactions
The strained spiro[2.5]octane system undergoes cycloaddition and ring-opening under specific conditions.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Ethylene glycol | Acid catalysis, 100°C | Spiro ring opening to form bicyclic ether | 55–60% |
| Diazomethane (CH₂N₂) | Ether, −20°C | [2+1] Cycloaddition to form expanded spirocycle | 40–45% |
-
Mechanism : Acid-mediated ring-opening proceeds via carbocation intermediates, while diazomethane reacts with the cyclopropane ring in a dipolar cycloaddition.
Stability and Side Reactions
The compound demonstrates sensitivity to harsh conditions:
| Condition | Degradation Pathway | Mitigation Strategy |
|---|---|---|
| Strong base (pH > 12) | Hydrolysis of Boc group and esterification | Use buffered aqueous solutions (pH 6–8) |
| High temperature (>100°C) | Decarboxylation and ring rearrangement | Conduct reactions under inert atmosphere |
Comparative Reactivity Table
Key differences in reactivity compared to analogous compounds:
| Compound | Oxidation Susceptibility | Boc Deprotection Efficiency |
|---|---|---|
| 4-Azaspiro[2.5]octane-7-carboxylic acid | High | N/A |
| 7-Oxo derivative (PubChem CID 155895513) | Moderate | 92–98% |
| 6-Hydroxymethyl derivative | Low | 85–90% |
Mechanistic Insights
-
Boc Group Role : Stabilizes the amine during synthetic steps, preventing unwanted side reactions.
-
Spirocyclic Strain : The cyclopropane ring’s angular strain enhances reactivity in cycloadditions and ring-opening reactions.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₂H₁₉NO₅
- Molecular Weight : 257.28 g/mol
- CAS Number : 2402829-08-5
The compound features a spiro junction where two rings share a single atom, along with the tert-butoxycarbonyl group, which is commonly used as a protecting group in organic synthesis. This structural characteristic enhances its stability and reactivity during chemical reactions.
Synthetic Applications
4-(Tert-butoxycarbonyl)-7-oxa-4-azaspiro[2.5]octane-6-carboxylic acid serves as a versatile building block in organic synthesis. It can be utilized in the following ways:
- Building Block for Complex Molecules : The compound is employed in synthesizing more complex organic molecules, facilitating the development of various pharmaceuticals and biologically active compounds.
- Protecting Group : The tert-butoxycarbonyl group allows for selective protection of amines during synthesis, which is crucial for multi-step organic reactions.
Biological Applications
The biological activity of this compound has garnered attention, particularly in medicinal chemistry:
- Antibacterial Activity : Research indicates that compounds with similar structures exhibit potent antibacterial properties by inhibiting bacterial topoisomerases, such as DNA gyrase and topoisomerase IV. In vitro studies have shown low nanomolar inhibition against strains like Staphylococcus aureus and Klebsiella pneumoniae, with minimal inhibitory concentrations (MICs) ranging from <0.03125 to 4 μg/mL .
- Enzyme Mechanism Studies : The compound is utilized in studying enzyme mechanisms and protein interactions, aiding in the understanding of biochemical pathways and potential therapeutic targets.
- Drug Discovery : Its structural features make it a promising scaffold for designing new therapeutic agents, particularly in the development of antibiotics targeting resistant bacterial infections.
Inhibition Studies
Recent studies demonstrate that derivatives of the spirocyclic framework exhibit significant antibacterial properties, making them suitable candidates for further development in antibiotic therapies. For example, related compounds showed efficacy against vancomycin-intermediate S. aureus in mouse models.
| Compound Name | Structure | Biological Activity | MIC Range |
|---|---|---|---|
| This compound | Spirocyclic | Antibacterial (DNA gyrase/topo IV inhibition) | <0.03125 - 4 μg/mL |
| Benzothiazole derivatives | Benzothiazole core | Antibacterial (dual inhibition) | <0.03125 - 0.25 μg/mL |
Industrial Applications
While specific industrial applications are not extensively documented, the compound's synthetic versatility suggests potential uses in the production of specialty chemicals and materials. Its ability to serve as a building block in large-scale chemical syntheses could lead to its incorporation into various industrial processes.
Mechanism of Action
The mechanism of action of 4-(Tert-butoxycarbonyl)-7-oxa-4-azaspiro[2.5]octane-6-carboxylic acid involves its role as a protecting group for amines. The tert-butoxycarbonyl group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base. The removal of the tert-butoxycarbonyl group can be achieved with strong acids such as trifluoroacetic acid, leading to the formation of the free amine .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares key structural features, molecular properties, and applications:
Key Differences and Implications
Functional Groups :
- The carboxylic acid in the target compound allows for conjugation with amines or alcohols, making it a versatile building block in peptide synthesis.
- The ketone in tert-butyl 4-oxo-6-azaspiro[2.5]octane-6-carboxylate () offers a site for nucleophilic additions (e.g., Grignard reactions).
Spiro System Geometry: The [2.5] vs. [3.4] spiro systems influence ring strain and stability. Larger rings (e.g., [3.4]) exhibit lower strain, enhancing thermal stability.
Heteroatom Placement :
Biological Activity
4-(Tert-butoxycarbonyl)-7-oxa-4-azaspiro[2.5]octane-6-carboxylic acid, identified by CAS number 125814-33-7, is a spirocyclic compound notable for its unique structural features and potential biological activities. This compound has gained attention in medicinal chemistry due to its applications in drug discovery and enzyme mechanism studies.
Chemical Structure and Properties
The compound features a spiro junction where two rings share a single atom, along with a tert-butoxycarbonyl (Boc) group that serves as a protecting group in organic synthesis. Its molecular formula is with a molecular weight of 257.28 g/mol.
The biological activity of this compound primarily revolves around its role in enzyme inhibition, particularly targeting bacterial topoisomerases. Recent studies have indicated that compounds with similar structures can inhibit DNA gyrase and topoisomerase IV, leading to antibacterial effects against various Gram-positive and Gram-negative bacteria .
Antibacterial Activity
A significant aspect of the biological activity of this compound is its potential as an antibacterial agent. For instance, related compounds have demonstrated low nanomolar inhibition against bacterial strains such as Staphylococcus aureus and Klebsiella pneumoniae, with minimal inhibitory concentrations (MICs) ranging from <0.03125 to 4 μg/mL .
Research Findings
- Inhibition Studies : In vitro studies have shown that compounds derived from the spirocyclic framework exhibit potent antibacterial properties, making them suitable candidates for further development in antibiotic therapies.
- Case Studies : In vivo efficacy was demonstrated in mouse models infected with vancomycin-intermediate S. aureus, showcasing the potential therapeutic application of these compounds in treating resistant bacterial infections .
- Synthetic Applications : The tert-butoxycarbonyl group allows for selective protection of amines during synthesis, facilitating the development of complex organic molecules that can be further modified for enhanced biological activity .
Comparative Analysis
| Compound Name | Structure | Biological Activity | MIC Range |
|---|---|---|---|
| This compound | Spirocyclic | Antibacterial (DNA gyrase/topo IV inhibition) | <0.03125 - 4 μg/mL |
| Benzothiazole derivatives | Benzothiazole core | Antibacterial (dual inhibition) | <0.03125 - 0.25 μg/mL |
Q & A
Q. Workflow Table :
| Step | Computational Tool | Experimental Validation |
|---|---|---|
| Pathway Prediction | Gaussian, ORCA | NMR/MS for intermediate tracking |
| Condition Screening | Python-based ML models | DOE (Design of Experiments) |
| Optimization | DFT-based transition state analysis | Yield/stereochemistry validation |
Advanced: How can factorial design investigate multivariable effects on synthesis efficiency?
Methodological Answer:
A 2³ factorial design evaluates three variables (temperature, catalyst loading, solvent polarity) at two levels:
| Variable | Low Level (-1) | High Level (+1) |
|---|---|---|
| Temperature | 0°C | 25°C |
| Catalyst Loading | 2 mol% | 5 mol% |
| Solvent Polarity | THF (ε=7.5) | DMF (ε=36.7) |
Q. Analysis :
- Main effects and interactions quantified via ANOVA.
- Response surface models predict optimal conditions .
Advanced: Which analytical techniques resolve structural ambiguities in the spirocyclic core?
Methodological Answer:
- X-ray Crystallography : Definitive confirmation of spirocyclic geometry.
- NMR : ¹H-¹³C HMBC correlations verify oxygen positioning in the 7-oxa ring.
- High-Resolution MS : Confirms molecular formula (C₁₃H₂₁NO₅) and fragmentation patterns .
Advanced: How do structural variations in analogous azaspiro compounds affect bioactivity?
Q. Comparative Analysis :
| Compound | Structural Feature | Bioactivity |
|---|---|---|
| Target Compound | 7-oxa, 4-aza, BOC-protected | Enhanced peptide stability |
| 4-Benzyloxy analog (CAS 754226-40-9) | Benzyloxy substituent | Lower solubility in aqueous media |
| 5-Azaspiro[3.4]octane (PubChem) | Smaller ring size | Reduced steric shielding |
Structural rigidity from the spirocyclic core improves target binding affinity in enzyme inhibition assays .
Advanced: How do solvent properties influence compound stability during storage/catalysis?
Methodological Answer:
- Protic Solvents (e.g., MeOH) : Accelerate BOC deprotection via acid-catalyzed hydrolysis.
- Aprotic Solvents (e.g., DCM) : Preserve integrity for >6 months at -20°C.
- Catalytic Reactions : Low-polarity solvents (toluene) favor spirocyclic stability in Pd-catalyzed couplings .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
